N-(Cyclohexylmethyl)-2,3,4-trifluoroaniline
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Overview
Description
N-(Cyclohexylmethyl)-2,3,4-trifluoroaniline is an organic compound characterized by the presence of a cyclohexylmethyl group attached to a trifluoroaniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexylmethyl)-2,3,4-trifluoroaniline typically involves the reaction of 2,3,4-trifluoroaniline with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclohexylmethyl)-2,3,4-trifluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Halogenation and nitration reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(Cyclohexylmethyl)-2,3,4-trifluoroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Cyclohexylmethyl)-2,3,4-trifluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(Cyclohexylmethyl)-2,3,4-trifluoroaniline: shares similarities with other trifluoroaniline derivatives and cyclohexylmethyl-substituted compounds.
N-(Cyclohexylmethyl)aniline: Lacks the trifluoro substitution, resulting in different chemical properties and reactivity.
2,3,4-Trifluoroaniline: Lacks the cyclohexylmethyl group, affecting its overall stability and interactions.
Uniqueness
This compound is unique due to the combination of the trifluoroaniline core and the cyclohexylmethyl group. This structural arrangement imparts distinct chemical properties, such as increased lipophilicity and potential for specific molecular interactions, making it valuable for various applications.
Properties
CAS No. |
919800-21-8 |
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Molecular Formula |
C13H16F3N |
Molecular Weight |
243.27 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-2,3,4-trifluoroaniline |
InChI |
InChI=1S/C13H16F3N/c14-10-6-7-11(13(16)12(10)15)17-8-9-4-2-1-3-5-9/h6-7,9,17H,1-5,8H2 |
InChI Key |
AQUGKONCMGIOML-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC2=C(C(=C(C=C2)F)F)F |
Origin of Product |
United States |
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